1-(2-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-2-oxoethyl)-3-phenylimidazolidin-2-one
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Overview
Description
1-(2-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-2-oxoethyl)-3-phenylimidazolidin-2-one is a complex organic compound that features a unique combination of furan, thiazepane, and imidazolidinone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-2-oxoethyl)-3-phenylimidazolidin-2-one typically involves multi-step organic reactions. One common approach is to start with the synthesis of the furan and thiazepane intermediates, followed by their coupling with an imidazolidinone derivative.
Synthesis of Furan Intermediate: The furan ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds under acidic conditions.
Synthesis of Thiazepane Intermediate: The thiazepane ring can be formed by the reaction of a suitable amine with a thioamide, followed by cyclization.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
1-(2-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-2-oxoethyl)-3-phenylimidazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The imidazolidinone moiety can be reduced to form corresponding amines.
Substitution: The thiazepane ring can undergo nucleophilic substitution reactions, where the sulfur atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring typically yields furan-2-carboxylic acid derivatives, while reduction of the imidazolidinone moiety yields corresponding amines .
Scientific Research Applications
1-(2-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-2-oxoethyl)-3-phenylimidazolidin-2-one has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an antimicrobial agent due to the presence of the furan and thiazepane rings, which are known to exhibit antibacterial activity.
Biological Studies: It is used in biological assays to study its effects on various cellular pathways and its potential as a therapeutic agent.
Chemical Research: The compound is used as a building block in the synthesis of more complex molecules for drug discovery and development.
Mechanism of Action
The mechanism of action of 1-(2-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-2-oxoethyl)-3-phenylimidazolidin-2-one involves its interaction with specific molecular targets in the body:
Comparison with Similar Compounds
Similar Compounds
Furan-2-carboxylic acid: A simpler furan derivative with known antibacterial properties.
Thiazepane derivatives: Compounds with similar ring structures that exhibit various biological activities.
Imidazolidinone derivatives: Compounds with similar core structures used in medicinal chemistry.
Uniqueness
1-(2-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-2-oxoethyl)-3-phenylimidazolidin-2-one is unique due to its combination of three different heterocyclic rings, which may impart a broader range of biological activities compared to simpler compounds .
Properties
IUPAC Name |
1-[2-[7-(furan-2-yl)-1,4-thiazepan-4-yl]-2-oxoethyl]-3-phenylimidazolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3S/c24-19(21-9-8-18(27-14-12-21)17-7-4-13-26-17)15-22-10-11-23(20(22)25)16-5-2-1-3-6-16/h1-7,13,18H,8-12,14-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSFXAARCZHBXOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CO2)C(=O)CN3CCN(C3=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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